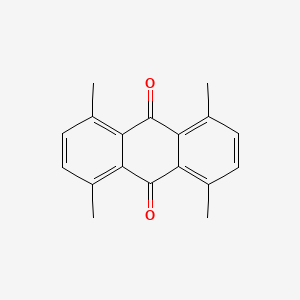
1,4,5,8-Tetramethylanthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,8-Tetramethylanthraquinone is an organic compound with the molecular formula C18H14O2. It belongs to the class of anthraquinones, which are known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of four methyl groups attached to the anthraquinone core, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,5,8-Tetramethylanthraquinone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1,4,5,8-tetramethylanthracene with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The key steps include the preparation of the anthracene precursor, followed by its functionalization through acylation reactions. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetramethylanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the methyl groups or the anthraquinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be employed under controlled conditions.
Major Products
Oxidation: Formation of tetramethylquinone derivatives.
Reduction: Formation of tetramethylhydroquinone derivatives.
Substitution: Formation of halogenated or nitrated tetramethylanthraquinone derivatives.
Scientific Research Applications
1,4,5,8-Tetramethylanthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4,5,8-tetramethylanthraquinone involves its interaction with molecular targets and pathways within cells. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell damage. These mechanisms contribute to its potential anticancer and antimicrobial activities.
Comparison with Similar Compounds
1,4,5,8-Tetramethylanthraquinone can be compared with other anthraquinone derivatives, such as:
1,4,5,8-Tetrahydroxyanthraquinone: Known for its hydroxyl groups, which enhance its solubility and reactivity.
1,4,5,8-Tetrachloroanthraquinone: Contains chlorine atoms, making it more reactive in substitution reactions.
1,4,5,8-Tetraaminoanthraquinone: Features amino groups, which can participate in various condensation and coupling reactions.
Properties
CAS No. |
17538-63-5 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
1,4,5,8-tetramethylanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O2/c1-9-5-6-10(2)14-13(9)17(19)15-11(3)7-8-12(4)16(15)18(14)20/h5-8H,1-4H3 |
InChI Key |
PFWJQQCRPMDSPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)C(=O)C3=C(C=CC(=C3C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


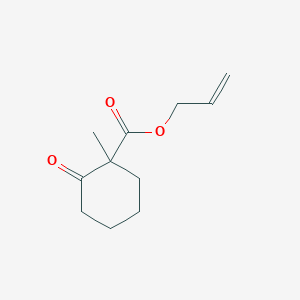

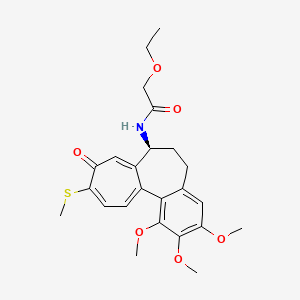

![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-methylbenzoate](/img/structure/B14159335.png)
![(2R,7S)-7-hydroxy-2-(hydroxymethyl)-2,7-dimethyl-5-methylidenespiro[1,3-dihydroindene-6,1'-cyclopropane]-4-one](/img/structure/B14159338.png)
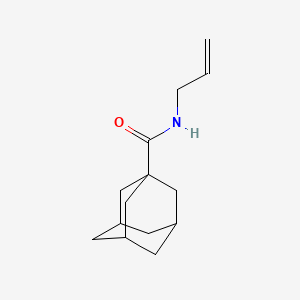
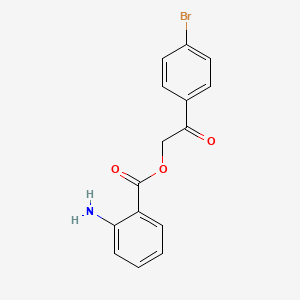
![1-Amino-4-[(4-fluorophenyl)amino]-2-[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B14159353.png)
![(4-Methoxyphenyl)[(4-methoxyphenyl)amino]acetonitrile](/img/structure/B14159357.png)
![[4-(4-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14159362.png)

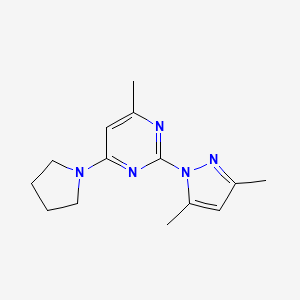
![1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14159387.png)
